molecular formula C17H19NO B335304 N-benzyl-N,3,4-trimethylbenzamide

N-benzyl-N,3,4-trimethylbenzamide

Cat. No.: B335304
M. Wt: 253.34 g/mol
InChI Key: YTQFPSJHEQWCIE-UHFFFAOYSA-N
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Description

N-Benzyl-N,3,4-trimethylbenzamide is a benzamide derivative characterized by a benzamide core (C₆H₅–CONH–) with methyl groups at the 3- and 4-positions of the aromatic ring and a benzyl group along with a methyl group substituent on the amide nitrogen.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-benzyl-N,3,4-trimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-13-9-10-16(11-14(13)2)17(19)18(3)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3

InChI Key

YTQFPSJHEQWCIE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares N-benzyl-N,3,4-trimethylbenzamide with key analogs:

Compound Name Benzamide Substituents N-Substituents Molecular Weight Key Properties/Applications
This compound 3,4-dimethyl Benzyl + methyl 297.4 g/mol* High lipophilicity; potential catalyst
N,3,5-Trimethyl-N-[3-(trifluoromethyl)benzyl]benzamide 3,5-dimethyl Benzyl (3-CF₃) + methyl 321.3 g/mol Enhanced electron-withdrawing effects; antitumor applications
N-(3,4-Dimethylphenyl)benzamide None 3,4-dimethylphenyl 239.3 g/mol Columnar crystal packing; hydrogen bonding
3,4-Dimethyl-N-[4-(thiazolylsulfamoyl)phenyl]benzamide 3,4-dimethyl Thiazole-sulfonamide phenyl 401.5 g/mol Bioactive sulfonamide derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl Hydroxy-dimethylethyl 221.3 g/mol N,O-bidentate directing group for C–H activation

*Calculated based on formula C₁₈H₁₉NO.

Key Differences and Implications

The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, enhancing stability in polar environments, whereas the target’s benzyl group may improve solubility in nonpolar solvents .

Crystal Packing and Hydrogen Bonding :

  • N-(3,4-Dimethylphenyl)benzamide () forms columnar structures via N–H⋯O hydrogen bonds. The target compound’s N-benzyl group likely disrupts such packing, reducing crystallinity and altering melting points .

Applications :

  • Compounds with thiazole-sulfonamide substituents () exhibit bioactivity, suggesting that the target compound could be modified for pharmaceutical use .
  • The N,O-bidentate directing group in ’s compound enables metal-catalyzed C–H functionalization, a property the target compound may lack due to its N-benzyl group .

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